molecular formula C8H7FN2O B15223896 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B15223896
M. Wt: 166.15 g/mol
InChI Key: CBFASTJTEDSYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methoxypyridine with acetonitrile under specific conditions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum output.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
  • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid

Uniqueness

Compared to similar compounds, 2-(5-Fluoro-2-methoxypyridin-3-yl)acetonitrile has unique structural features that enhance its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring distinguishes it from other derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

2-(5-fluoro-2-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7FN2O/c1-12-8-6(2-3-10)4-7(9)5-11-8/h4-5H,2H2,1H3

InChI Key

CBFASTJTEDSYFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.